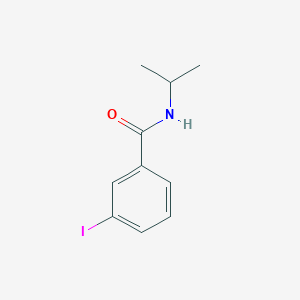

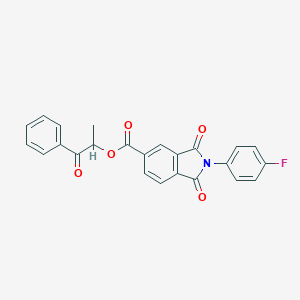

3-iodo-N-isopropylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-iodo-N-isopropylbenzamide is a chemical compound that belongs to the class of benzamides. It is a synthetic molecule that has been used in scientific research for various purposes.

Applications De Recherche Scientifique

Organic Synthesis

3-iodo-N-isopropylbenzamide is utilized in organic synthesis, particularly in the formation of carbon-nitrogen bonds . Its iodine moiety can act as a good leaving group, facilitating nucleophilic substitution reactions that are fundamental in building complex organic molecules. This compound is often used in the synthesis of pharmaceuticals and agrochemicals due to its reactivity and the relative ease with which it can be handled in a laboratory setting.

Material Science

In material science, 3-iodo-N-isopropylbenzamide finds its application as a precursor for the synthesis of advanced materials . Its incorporation into polymers can lead to materials with unique properties such as enhanced thermal stability or specific interaction with light, which is valuable in the development of new photovoltaic materials or electronic devices.

Biochemistry Research

Biochemists use 3-iodo-N-isopropylbenzamide to study enzyme-catalyzed reactions where it can act as a substrate mimic or inhibitor . By observing how enzymes interact with this compound, researchers can gain insights into enzyme mechanisms and design better drugs to target these biological catalysts.

Pharmacology

In pharmacological research, 3-iodo-N-isopropylbenzamide is explored for its potential therapeutic effects . It may serve as a lead compound in drug discovery, where modifications to its structure could result in new medications with improved efficacy and safety profiles.

Environmental Studies

Environmental scientists are interested in the breakdown products of 3-iodo-N-isopropylbenzamide and its behavior in the environment . Studying its degradation can help assess the environmental impact of this compound and its potential to form harmful byproducts.

Chemical Synthesis

Chemists utilize 3-iodo-N-isopropylbenzamide in various chemical synthesis processes, including catalysis and the development of new synthetic methodologies . Its structural features make it a versatile reagent that can be transformed into a wide range of different chemical entities, which are useful in both academic research and industrial applications.

Propriétés

IUPAC Name |

3-iodo-N-propan-2-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO/c1-7(2)12-10(13)8-4-3-5-9(11)6-8/h3-7H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCMWPTXZWPAGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=CC=C1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-2-oxo-2-phenylethyl 3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B410974.png)

![1-Methyl-2-oxo-2-phenylethyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B410980.png)

![N-[4-(cyanomethyl)phenyl]-2-{3-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B410981.png)

![N-[4-(benzyloxy)phenyl]-2-[5-chloro-2-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B410983.png)

![N-(4-methoxybenzyl)-2-[3-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B410984.png)

![N-(2-methoxy-5-methylphenyl)-2-[2-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B410986.png)

![2-{[(3,4-dimethoxyphenyl)sulfonyl]-3,5-dimethylanilino}-N-(4-fluorophenyl)acetamide](/img/structure/B410988.png)

![N-[4-(cyanomethyl)phenyl]-2-{[(4-ethoxyphenyl)sulfonyl]-4-methylanilino}acetamide](/img/structure/B410990.png)

![2-{2-ethyl[(4-methylphenyl)sulfonyl]anilino}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B410992.png)